{[4-(Trifluoromethyl)phenyl]amino}acetonitrile
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Overview
Description
{[4-(Trifluoromethyl)phenyl]amino}acetonitrile is an organic compound with the molecular formula C9H7F3N2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an aminoacetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Trifluoromethyl)phenyl]amino}acetonitrile typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a Beckmann rearrangement to yield the desired product. The reaction conditions often include the use of acidic or basic catalysts and solvents such as methanol or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as flow chemistry and automated synthesis platforms. The choice of reagents, catalysts, and reaction conditions is critical to ensure efficient production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
{[4-(Trifluoromethyl)phenyl]amino}acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions include nitrile oxides, primary amines, and substituted derivatives of the original compound. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
{[4-(Trifluoromethyl)phenyl]amino}acetonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of novel organic compounds and materials.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a precursor in the development of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of {[4-(Trifluoromethyl)phenyl]amino}acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. This property allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylacetonitrile
- 3-(Trifluoromethyl)phenylacetonitrile
- 4-(Trifluoromethyl)phenylhydrazine
Uniqueness
{[4-(Trifluoromethyl)phenyl]amino}acetonitrile is unique due to the presence of both the trifluoromethyl and aminoacetonitrile groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H7F3N2 |
---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)anilino]acetonitrile |
InChI |
InChI=1S/C9H7F3N2/c10-9(11,12)7-1-3-8(4-2-7)14-6-5-13/h1-4,14H,6H2 |
InChI Key |
DGHUIZKWEQEOTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NCC#N |
Origin of Product |
United States |
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